Des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic analog of the naturally occurring peptide hormone glucagon. It acts as a competitive antagonist of the glucagon receptor, binding to the receptor but failing to elicit the same downstream signaling cascade as glucagon. [, , , ] This makes it a valuable tool in scientific research for studying the physiological roles of glucagon and its receptor.
Des-His1-[Glu9]-Glucagon (1-29) amide is typically synthesized using solid-phase peptide synthesis methods. [, ] This involves building the peptide chain amino acid by amino acid while attached to a solid support. The synthesis is followed by purification, often using high-performance liquid chromatography (HPLC). []
Des-His1-[Glu9]-Glucagon (1-29) amide differs from native glucagon by two key modifications: the deletion of the N-terminal histidine residue and the substitution of aspartic acid at position 9 with glutamic acid. [, , ] These seemingly minor alterations have significant consequences for the peptide's interaction with the glucagon receptor and its ability to activate downstream signaling pathways.
The mechanism of action of des-His1-[Glu9]-Glucagon (1-29) amide has been studied in detail. This peptide antagonist binds to glucagon receptors on hepatocytes in a manner that is independent of Mg2+ and GTP, which are normally required for glucagon's action. Unlike glucagon, which undergoes a two-step binding process to exert its effects, the antagonist binds through a single first-order process. This binding does not lead to the activation of adenylyl cyclase, an enzyme that is stimulated by glucagon to increase cyclic AMP levels and promote glucose release from the liver. The antagonist-receptor complex fails to undergo the conformational changes necessary for this activation, thereby inhibiting the glucagon signaling pathway. Additionally, the dissociation of the antagonist from the receptor is complete, suggesting a reversible interaction that does not result in the same persistent effects as glucagon1.
Des-His1-[Glu9]-Glucagon (1-29) amide has shown promise in the study and potential treatment of diabetes mellitus. By antagonizing the effects of glucagon, it can reduce hyperglycemia, which is a hallmark of diabetes. The peptide has been found to bind to liver membranes with significant affinity, though not as strongly as glucagon, and does not stimulate cyclic AMP release. Interestingly, it activates an alternative pathway involving the release of inositol phosphates and enhances glucose-stimulated insulin release from pancreatic islet cells. In vivo studies have demonstrated that the antagonist can block the hyperglycemic effects of glucagon in normal rabbits and reduce hyperglycemia in diabetic rats induced by streptozotocin. These findings suggest that des-His1-[Glu9]-Glucagon (1-29) amide could be a valuable tool for understanding the pathogenesis of diabetes and may have therapeutic potential in its management2.
The unique properties of des-His1-[Glu9]-Glucagon (1-29) amide make it a useful pharmacological tool. Its ability to selectively antagonize glucagon without activating the adenylyl cyclase pathway allows researchers to dissect the signaling mechanisms of glucagon and investigate its role in various metabolic processes. The analog's action in stimulating inositol phosphate release indicates that it may have effects on cellular signaling pathways distinct from those of glucagon, providing further avenues for research2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5